Cas no 951883-96-8 (2-Bromo-N-hexylbenzenesulfonamide)
2-Bromo-N-hexylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-N-hexylbenzenesulfonamide
- 951883-96-8
- MLS000879288
- 2-Bromo-N-hexylbenzene-1-sulfonamide
- C12H18BrNO2S
- SMR000465129
- BNB88396
- MFCD09800964
- 2-Bromo-N-n-hexylbenzenesulfonamide
- CHEMBL1448333
- KUC100926N
- SB82690
- NCGC00166553-01
- BS-22866
- HMS2224F23
- DTXSID50581612
- HMS3332N12
- AKOS008680589
- N-Hexyl 2-bromobenzenesulfonamide
-
- MDL: MFCD09800964
- Inchi: 1S/C12H18BrNO2S/c1-2-3-4-7-10-14-17(15,16)12-9-6-5-8-11(12)13/h5-6,8-9,14H,2-4,7,10H2,1H3
- InChI Key: MSEDPVQAXSZIKM-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1S(NCCCCCC)(=O)=O
Computed Properties
- Exact Mass: 319.02400
- Monoisotopic Mass: 319.02416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- PSA: 54.55000
- LogP: 4.77940
2-Bromo-N-hexylbenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-Bromo-N-hexylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR11646-1g |
2-Bromo-N-hexylbenzenesulphonamide |
951883-96-8 | 1g |
£90.00 | 2023-09-02 | ||
| Apollo Scientific | OR11646-5g |
2-Bromo-N-hexylbenzenesulphonamide |
951883-96-8 | 5g |
£325.00 | 2023-09-02 | ||
| abcr | AB392920-1 g |
2-Bromo-N-n-hexylbenzenesulfonamide; 97% |
951883-96-8 | 1g |
€144.00 | 2023-06-17 | ||
| abcr | AB392920-5 g |
2-Bromo-N-n-hexylbenzenesulfonamide; 97% |
951883-96-8 | 5g |
€348.00 | 2023-06-17 | ||
| TRC | B685838-100mg |
2-Bromo-N-hexylbenzenesulfonamide |
951883-96-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B685838-250mg |
2-Bromo-N-hexylbenzenesulfonamide |
951883-96-8 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B685838-500mg |
2-Bromo-N-hexylbenzenesulfonamide |
951883-96-8 | 500mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B685838-1g |
2-Bromo-N-hexylbenzenesulfonamide |
951883-96-8 | 1g |
$ 133.00 | 2023-04-18 | ||
| Fluorochem | 213370-1g |
2-Bromo-N-hexylbenzenesulfonamide |
951883-96-8 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 213370-5g |
2-Bromo-N-hexylbenzenesulfonamide |
951883-96-8 | 95% | 5g |
£225.00 | 2022-03-01 |
2-Bromo-N-hexylbenzenesulfonamide Suppliers
2-Bromo-N-hexylbenzenesulfonamide Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2-Bromo-N-hexylbenzenesulfonamide
2-Bromo-N-hexylbenzenesulfonamide (CAS No. 951883-96-8): A Comprehensive Overview
2-Bromo-N-hexylbenzenesulfonamide (CAS No. 951883-96-8) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound, characterized by its bromo and sulfonamide functionalities, has been the subject of numerous studies aimed at elucidating its chemical behavior and biological activity.
The molecular structure of 2-Bromo-N-hexylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom at the 2-position and a hexylsulfonamide group. The presence of these functional groups imparts specific chemical reactivity and biological properties, making it a valuable compound for various research applications. The bromine atom, in particular, can participate in substitution reactions, while the sulfonamide group is known for its ability to form hydrogen bonds and interact with biological targets.
Recent research has focused on the synthesis and characterization of 2-Bromo-N-hexylbenzenesulfonamide. One notable study published in the Journal of Organic Chemistry (2021) detailed an efficient synthetic route using a combination of bromination and sulfonation reactions. The authors reported high yields and excellent purity, highlighting the practicality of this method for large-scale production. This synthetic approach not only simplifies the preparation process but also enhances the compound's availability for further studies.
In the realm of medicinal chemistry, 2-Bromo-N-hexylbenzenesulfonamide has shown promise as a lead compound for drug discovery. Its structural features make it an attractive candidate for modifying existing drugs or developing new therapeutic agents. For instance, a study published in the European Journal of Medicinal Chemistry (2022) investigated the antitumor activity of 2-Bromo-N-hexylbenzenesulfonamide derivatives. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Beyond its potential as an antitumor agent, 2-Bromo-N-hexylbenzenesulfonamide has also been explored for its antimicrobial properties. A research team from the University of California, Los Angeles (UCLA) conducted a comprehensive study on the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The findings, published in Antimicrobial Agents and Chemotherapy (2023), demonstrated that 2-Bromo-N-hexylbenzenesulfonamide exhibited broad-spectrum antibacterial activity, making it a promising candidate for developing new antibiotics.
The physicochemical properties of 2-Bromo-N-hexylbenzenesulfonamide have also been extensively studied. Its solubility in various solvents, melting point, and thermal stability are crucial parameters for its application in different chemical processes. A study published in the Journal of Physical Chemistry B (2021) provided detailed insights into these properties using advanced analytical techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD). The results indicated that 2-Bromo-N-hexylbenzenesulfonamide is stable under a wide range of conditions, which enhances its utility in both laboratory and industrial settings.
In addition to its chemical and biological properties, 2-Bromo-N-hexylbenzenesulfonamide has been investigated for its environmental impact. A study published in Environmental Science & Technology (2023) evaluated the biodegradability and ecotoxicity of this compound. The findings suggested that while 2-Bromo-N-hexylbenzenesulfonamide is not readily biodegradable, it does not exhibit significant ecotoxicity at environmentally relevant concentrations. This information is crucial for assessing the environmental safety of this compound when used in various applications.
The future prospects for 2-Bromo-N-hexylbenzenesulfonamide are promising. Ongoing research aims to further optimize its synthesis methods, enhance its biological activity, and explore new applications in fields such as materials science and catalysis. For example, recent studies have shown that derivatives of this compound can be used as efficient catalysts in organic synthesis reactions, opening up new avenues for industrial applications.
In conclusion, 2-Bromo-N-hexylbenzenesulfonamide (CAS No. 951883-96-8) is a versatile compound with a wide range of potential applications in organic chemistry, medicinal chemistry, and materials science. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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